Cas no 1595674-09-1 (N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide)

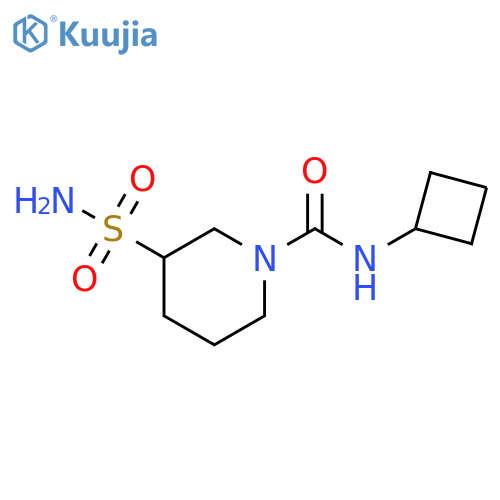

1595674-09-1 structure

商品名:N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide

CAS番号:1595674-09-1

MF:C10H19N3O3S

メガワット:261.34116101265

CID:4607376

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide

-

- インチ: 1S/C10H19N3O3S/c11-17(15,16)9-5-2-6-13(7-9)10(14)12-8-3-1-4-8/h8-9H,1-7H2,(H,12,14)(H2,11,15,16)

- InChIKey: JUHSFNCAJSNSCN-UHFFFAOYSA-N

- ほほえんだ: N1(C(NC2CCC2)=O)CCCC(S(N)(=O)=O)C1

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-396127-1.0g |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |

1595674-09-1 | 95.0% | 1.0g |

$1100.0 | 2025-03-16 | |

| Enamine | EN300-396127-0.05g |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |

1595674-09-1 | 95.0% | 0.05g |

$256.0 | 2025-03-16 | |

| Enamine | EN300-396127-0.25g |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |

1595674-09-1 | 95.0% | 0.25g |

$546.0 | 2025-03-16 | |

| Enamine | EN300-396127-10.0g |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |

1595674-09-1 | 95.0% | 10.0g |

$4729.0 | 2025-03-16 | |

| Aaron | AR01BJP5-100mg |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |

1595674-09-1 | 95% | 100mg |

$552.00 | 2025-02-09 | |

| 1PlusChem | 1P01BJGT-100mg |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |

1595674-09-1 | 95% | 100mg |

$461.00 | 2025-03-19 | |

| A2B Chem LLC | AW17261-1g |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |

1595674-09-1 | 95% | 1g |

$1193.00 | 2024-04-20 | |

| 1PlusChem | 1P01BJGT-2.5g |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |

1595674-09-1 | 95% | 2.5g |

$2726.00 | 2024-06-20 | |

| A2B Chem LLC | AW17261-50mg |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |

1595674-09-1 | 95% | 50mg |

$305.00 | 2024-04-20 | |

| Aaron | AR01BJP5-500mg |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |

1595674-09-1 | 95% | 500mg |

$1205.00 | 2025-02-09 |

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

1595674-09-1 (N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量